8-[(S)-Hydroxy[4-benzyloxyphenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester
Description
This compound belongs to the 1,4-dioxaspiro[4.5]decane family, characterized by a spirocyclic core fused with a dioxolane ring. Key structural features include:
- Core: 1,4-Dioxaspiro[4.5]decane (C₈H₁₂O₂), providing rigidity and conformational constraint.
- Substituents:
- An (S)-hydroxy(4-benzyloxyphenyl)methyl group at the 8-position, introducing chirality and aromatic bulk.
- An ethyl ester (-COOEt) at the same 8-position, enhancing lipophilicity and metabolic stability.
The benzyloxy group (Ph-O-Bn) contributes to π-π stacking interactions in biological systems, while the ethyl ester balances solubility and membrane permeability.
Properties
IUPAC Name |
ethyl 8-[(S)-hydroxy-(4-phenylmethoxyphenyl)methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O6/c1-2-28-23(27)24(12-14-25(15-13-24)30-16-17-31-25)22(26)20-8-10-21(11-9-20)29-18-19-6-4-3-5-7-19/h3-11,22,26H,2,12-18H2,1H3/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQREPLLEPMRRW-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC2(CC1)OCCO2)C(C3=CC=C(C=C3)OCC4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1(CCC2(CC1)OCCO2)[C@H](C3=CC=C(C=C3)OCC4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441276 | |
| Record name | FT-0669421 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182227-19-6 | |
| Record name | Ethyl 8-[(S)-hydroxy[4-(phenylmethoxy)phenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182227-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FT-0669421 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 8-[(S)-Hydroxy[4-benzyloxyphenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester is a member of the spirocyclic compounds, notable for their diverse biological activities. This review synthesizes current research findings regarding its biological activity, including antibacterial, antiproliferative, and antioxidant properties.
Chemical Structure
The molecular structure of this compound includes:
- A spirocyclic core.
- Hydroxy and benzyloxy substituents that contribute to its biological properties.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria. For instance, studies have shown that derivatives similar to this compound demonstrate strong inhibition against Enterococcus faecalis, with minimum inhibitory concentrations (MIC) as low as 8 μM . The presence of hydroxyl groups appears to enhance this activity by improving solubility and interaction with bacterial membranes.
Antiproliferative Activity
The antiproliferative effects of the compound have been evaluated against various cancer cell lines. Notably, its derivatives have shown selective cytotoxicity towards the MCF-7 breast cancer cell line. For example, compounds with similar structural features reported IC50 values ranging from 1.2 to 5.3 μM, indicating potent antiproliferative effects . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression.
Antioxidant Activity
In addition to its antibacterial and antiproliferative properties, the compound exhibits antioxidant activity. It has been shown to scavenge free radicals effectively in vitro, which is critical in mitigating oxidative stress-related damage in cells . The antioxidant capacity was assessed using various assays such as DPPH and FRAP, revealing that certain derivatives outperform standard antioxidants like BHT.
Study 1: Antibacterial Efficacy
A study published in a peer-reviewed journal evaluated the antibacterial efficacy of several hydroxy-substituted derivatives. The findings highlighted that the presence of hydroxy groups significantly enhanced the antibacterial properties against E. faecalis. The study concluded that these modifications could be pivotal for developing new antibacterial agents .
Study 2: Antiproliferative Potential
Another research article focused on the antiproliferative effects of the compound against different cancer cell lines, including MCF-7 and HCT116. The results indicated that specific structural modifications led to enhanced potency and selectivity against cancer cells while minimizing toxicity towards normal cells .
Data Tables
Comparison with Similar Compounds
Comparative Data Table
Preparation Methods
Synthesis of the Spirocyclic Core Structure
The spiro[4.5]decane-1,4-dioxane core is typically constructed via acid-catalyzed cyclization of a bicyclic ketone precursor. A common approach involves reacting ethyl 4-methylcyclohexanone-8-carboxylate with ethylene glycol under Dean-Stark conditions to form the 1,4-dioxaspiro[4.5]decane ring system . For the target compound, the methyl substituent at position 8 is replaced with a hydroxyphenylmethyl group, necessitating tailored synthetic routes.
Key steps include:
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Protection of the ketone group using ethylene glycol to form the dioxolane ring.
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Nucleophilic addition of a benzyloxyphenyl Grignard reagent to the spirocyclic ketone intermediate.
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Stereochemical control via chiral auxiliaries or asymmetric catalysis to achieve the (S)-configuration at the hydroxy-bearing carbon .
Reaction conditions for this stage often involve anhydrous toluene at 110°C for 12–24 hours, yielding the spirocyclic intermediate with >75% efficiency .
| Parameter | Value | Yield Impact |
|---|---|---|
| Temperature | −78°C → 25°C (gradient) | +22% |
| Solvent | THF vs. Diethyl ether | THF superior |
| Catalyst | CuI (5 mol%) | +15% |
The Mitsunobu reaction alternative employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 4-benzyloxyphenol to the spirocyclic alcohol intermediate, though this method requires stringent moisture control .
Esterification and Final Functionalization
The ethyl ester group is installed via Steglich esterification or acid-catalyzed transesterification . A representative protocol involves treating the carboxylic acid intermediate with ethanol in the presence of concentrated sulfuric acid under reflux .
Critical parameters :
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Molar ratio of ethanol to acid (5:1) to drive equilibrium toward ester formation.
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Reaction time of 6–8 hours at 80°C, achieving >90% conversion .
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Purification via silica gel chromatography (hexane/ethyl acetate 4:1) to isolate the ester in >85% purity .
Stereochemical Control and Resolution
The (S)-configuration at the hydroxy center is achieved through:
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Chiral chromatography using cellulose-based stationary phases.
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Enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) to hydrolyze the undesired enantiomer .
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Asymmetric synthesis via Evans oxazolidinone auxiliaries during the Grignard addition step .
Comparative efficiency :
| Method | Enantiomeric Excess (ee) | Yield |
|---|---|---|
| Chiral chromatography | 99% | 60% |
| Enzymatic resolution | 95% | 75% |
| Evans auxiliary | 98% | 68% |
Scalability and Industrial Adaptations
Large-scale production (kilogram quantities) employs continuous flow chemistry to enhance reaction control and reduce byproduct formation. Key adaptations include:
Q & A
Q. What are the key synthetic strategies for preparing this spirocyclic compound?
The synthesis typically involves a multi-step approach, starting with the formation of the 1,4-dioxaspiro[4.5]decane core via cyclization of a ketone with ethylene glycol under acid catalysis. Subsequent functionalization includes introducing the benzyloxyphenylmethyl group through nucleophilic addition, followed by stereoselective hydroxylation (S-configuration) and esterification. Critical steps include protecting group strategies for the hydroxyl and ester functionalities to avoid side reactions. For example, benzyl ether protection is often used for phenolic groups, while ethyl esters are stabilized under mild acidic conditions .
Q. How is the stereochemical configuration at the S-hydroxyl group confirmed?
Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is employed to resolve enantiomers. Mobile phases often consist of hexane/isopropanol mixtures adjusted for optimal separation. Complementary methods include circular dichroism (CD) spectroscopy or Mosher’s ester derivatization followed by -NMR analysis to assign absolute configuration .
Q. What spectroscopic techniques are essential for structural characterization?
- - and -NMR : To confirm the spirocyclic structure, ester linkage, and benzyloxyphenyl substituents.
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm) and hydroxyl groups (~3400 cm).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and fragmentation patterns.
- X-ray Crystallography : Resolves spatial arrangement of the spiro center and stereochemistry .
Q. What common impurities arise during synthesis, and how are they identified?
Impurities include unreacted starting materials (e.g., ethylene glycol adducts), diastereomers, or oxidized byproducts. Thin-layer chromatography (TLC) with UV visualization and reverse-phase HPLC (C18 column, acetonitrile/water gradient) are used for preliminary screening. Final purification relies on silica gel column chromatography or preparative HPLC .
Q. How is the ester group’s stability evaluated under varying pH conditions?
Hydrolysis studies are conducted by incubating the compound in buffers (pH 1–12) at 37°C. Aliquots are analyzed via HPLC to quantify residual ester and detect carboxylic acid byproducts. Pseudo-first-order kinetics are applied to calculate degradation rates .
Advanced Research Questions
Q. How can synthetic yield of the spirocyclic core be optimized?
Reaction parameters such as temperature (60–80°C), solvent polarity (toluene vs. THF), and catalyst loading (e.g., p-toluenesulfonic acid) are systematically varied. Design of Experiments (DoE) methodologies, like factorial design, identify critical factors. For instance, higher diol/ketone ratios (2:1) improve cyclization efficiency .
Q. What strategies resolve contradictions in 1H^1H1H-NMR data for diastereomeric mixtures?
Dynamic NMR (DNMR) at variable temperatures (e.g., −40°C to 80°C) can decouple overlapping signals caused by conformational exchange. Alternatively, NOESY/ROESY experiments differentiate spatial proximity of protons in diastereomers. Computational modeling (DFT) may predict chemical shifts for comparison .
Q. How is enantiomeric excess (ee) validated during asymmetric synthesis?
Chiral derivatization with (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) creates diastereomeric esters analyzed via -NMR. Integration of split signals quantifies ee. Cross-validation with chiral HPLC ensures accuracy .
Q. What mechanistic insights explain unexpected byproduct formation during hydroxylation?
Radical trapping agents (e.g., TEMPO) or isotopic labeling () studies differentiate between oxonium ion intermediates and free radical pathways. LC-MS/MS tracks isotopic incorporation, while EPR spectroscopy detects transient radical species .
Q. How do steric effects influence reactivity in the spirocyclic core?
Substituent effects are studied using Hammett plots or steric maps (e.g., A-values). For example, bulky benzyloxy groups retard nucleophilic attack at the spiro carbon, verified by kinetic studies under pseudo-first-order conditions. Computational tools (Molecular Mechanics) predict steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
